Pramoxine hydrochloride

Overview

Description

Pramoxine hydrochloride is a topical anesthetic and antipruritic compound discovered at Abbott Laboratories in 1953. It is widely used to relieve pain and itching caused by conditions such as sunburn, insect bites, poison ivy, and minor cuts and scratches. The compound is known for its low toxicity and minimal irritation to mucous membranes.

Mechanism of Action

Target of Action

Pramoxine hydrochloride, also known as pramocaine, is a topical anesthetic and antipruritic agent . The primary targets of pramoxine are the voltage-gated sodium channels on neurons . These channels play a crucial role in the propagation of action potentials, which are the electrical signals responsible for communication between neurons .

Mode of Action

Pramoxine works by reversibly binding to and inhibiting these voltage-gated sodium channels . This action decreases the permeability of the neuronal membrane to sodium ions . As a result, it prevents the ionic fluctuations necessary for neuron membrane depolarization and the propagation of action potentials .

Biochemical Pathways

By inhibiting the sodium channels, pramoxine disrupts the normal flow of sodium ions into the neuron. This action stabilizes the membrane and prevents the depolarization and repolarization of excitable neural membranes . As a result, the propagation of nerve impulses is stopped .

Pharmacokinetics

As a topical anesthetic, pramoxine is typically applied directly to the area of discomfort, where it acts locally to numb the skin and relieve pain and itching .

Result of Action

The inhibition of nerve impulses by pramoxine leads to a decrease in the sensation of pain and itching . This makes it effective for temporary relief from minor skin irritations, insect bites, minor burns or sunburns, minor cuts or scrapes, and other conditions .

Action Environment

The effectiveness of pramoxine can be influenced by the environment in which it is applied. For instance, the presence of open wounds or damaged skin can affect its absorption and efficacy . Additionally, the hydrochloride salt form of pramoxine is water-soluble, which may influence its stability and action in different environments .

Biochemical Analysis

Biochemical Properties

Pramoxine hydrochloride works by preventing ionic fluctuations needed for neuron membrane depolarization and action potential propagation . It reversibly binds and inhibits voltage-gated sodium channels on neurons, decreasing sodium permeability into the cell . This stabilizes the membrane and prevents ionic fluctuations needed for depolarization, stopping any action potential propagation .

Cellular Effects

The primary cellular effect of this compound is the inhibition of action potential propagation in neurons . By decreasing the permeability of neuronal membranes to sodium ions, it blocks both the initiation and conduction of nerve impulses . This leads to a decrease in sensation, providing relief from pain and itching .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels on neurons . It reversibly binds to these channels, inhibiting their function and decreasing sodium permeability into the cell . This prevents the ionic fluctuations necessary for neuron membrane depolarization and the propagation of action potentials .

Temporal Effects in Laboratory Settings

Its effects are known to be rapid, providing temporary relief from pain and itching .

Dosage Effects in Animal Models

This compound is commonly used in veterinary medicine to provide temporary relief from scratching and flaking associated with seborrheic dermatitis and other skin disorders

Subcellular Localization

Given its mechanism of action, it is likely to localize at the cell membrane where it interacts with voltage-gated sodium channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of pramoxine hydrochloride involves several key steps:

Ether Formation: The reaction between hydroquinone and 1-bromobutane under alkaline conditions produces 4-butoxyphenol.

Alkylation: The 4-butoxyphenol is then reacted with 3-chloropropylmorpholine to form pramoxine.

Salification: The final step involves converting pramoxine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves:

Reaction of Parachlorophenol and Brominated n-Butane: This reaction occurs under alkaline conditions to produce 4-n-butoxychlorobenzene.

Reaction of Morpholine and 3-Bromopropanol: This step also occurs under alkaline conditions to produce N-(3-hydroxypropyl)morpholine.

Final Reaction and Purification: The 4-n-butoxychlorobenzene and N-(3-hydroxypropyl)morpholine are reacted under alkaline conditions, followed by extraction, washing, drying, and salification to obtain this compound with high purity and fewer impurities

Chemical Reactions Analysis

Types of Reactions

Pramoxine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the morpholine ring.

Hydrolysis: this compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Alkaline Conditions: Used in the synthesis of intermediates.

Hydrochloric Acid: Used for the salification step to produce this compound.

Major Products

4-Butoxyphenol: An intermediate in the synthesis of pramoxine.

N-(3-Hydroxypropyl)morpholine: Another intermediate in the synthesis process.

Scientific Research Applications

Pramoxine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of local anesthetics.

Biology: Investigated for its effects on neuronal membranes and ion channels.

Medicine: Widely used in topical formulations for pain and itch relief.

Industry: Incorporated into over-the-counter products like itch creams, hemorrhoid preparations, and topical antibiotics .

Comparison with Similar Compounds

Pramoxine hydrochloride is often compared with other local anesthetics such as:

Lidocaine: Another widely used local anesthetic with a similar mechanism of action but different chemical structure.

Benzocaine: Known for its use in topical pain relief but has a higher potential for causing allergic reactions.

Tetracaine: A potent local anesthetic used in more invasive procedures.

This compound stands out due to its low toxicity, minimal irritation to mucous membranes, and effectiveness in over-the-counter formulations .

Properties

IUPAC Name |

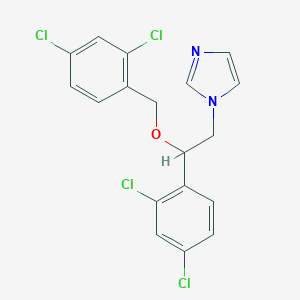

4-[3-(4-butoxyphenoxy)propyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCBXBCPLUFJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

140-65-8 (Parent) | |

| Record name | Pramoxine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047777 | |

| Record name | Pramoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.5 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in water | |

| Record name | SID855556 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade. /Local anesthetics/ | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

637-58-1 | |

| Record name | Pramoxine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pramoxine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramoxine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pramoxine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pramoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pramocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88AYB867L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181-183 °C | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.